Methyl 4-[7-methyl-3,9-dioxo-2-(1,3,4-thiadiazol-2-yl)-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate
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Overview
Description
Methyl 4-[7-methyl-3,9-dioxo-2-(1,3,4-thiadiazol-2-yl)-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate, also known as MDPB, is a chemical compound that has been extensively studied for its potential use in scientific research.
Mechanism of Action
Methyl 4-[7-methyl-3,9-dioxo-2-(1,3,4-thiadiazol-2-yl)-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate acts as a sigma-1 receptor agonist, which means that it binds to and activates the sigma-1 receptor. This receptor is located in various parts of the brain and is involved in a variety of physiological processes, including pain perception, memory, and learning. Activation of the sigma-1 receptor by Methyl 4-[7-methyl-3,9-dioxo-2-(1,3,4-thiadiazol-2-yl)-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate has been shown to modulate the activity of various neurotransmitters, including dopamine, serotonin, and glutamate.
Biochemical and Physiological Effects:
Methyl 4-[7-methyl-3,9-dioxo-2-(1,3,4-thiadiazol-2-yl)-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate has been shown to have a variety of biochemical and physiological effects. It has been shown to modulate the activity of various neurotransmitters, which can affect pain perception, memory, and learning. It has also been shown to have potential as a neuroprotective agent, with studies suggesting that it may help to prevent neuronal damage caused by oxidative stress.
Advantages and Limitations for Lab Experiments
Methyl 4-[7-methyl-3,9-dioxo-2-(1,3,4-thiadiazol-2-yl)-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate has several advantages for use in lab experiments. It is a highly selective sigma-1 receptor agonist, which means that it can be used to specifically target this receptor. It also has a long half-life, which allows for sustained activation of the sigma-1 receptor. However, Methyl 4-[7-methyl-3,9-dioxo-2-(1,3,4-thiadiazol-2-yl)-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate has some limitations for use in lab experiments. It is a relatively new compound, and its effects on various physiological processes are still being studied. Additionally, the synthesis method for Methyl 4-[7-methyl-3,9-dioxo-2-(1,3,4-thiadiazol-2-yl)-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate is complex and time-consuming, which may limit its availability for use in lab experiments.
Future Directions
There are several future directions for research on Methyl 4-[7-methyl-3,9-dioxo-2-(1,3,4-thiadiazol-2-yl)-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate. One area of research could focus on the potential use of Methyl 4-[7-methyl-3,9-dioxo-2-(1,3,4-thiadiazol-2-yl)-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate as a neuroprotective agent in various neurological disorders, including Alzheimer's disease and Parkinson's disease. Another area of research could focus on the potential use of Methyl 4-[7-methyl-3,9-dioxo-2-(1,3,4-thiadiazol-2-yl)-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate in pain management, as it has been shown to modulate pain perception. Additionally, further studies could be conducted to better understand the mechanism of action of Methyl 4-[7-methyl-3,9-dioxo-2-(1,3,4-thiadiazol-2-yl)-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate and its effects on various neurotransmitters.
Synthesis Methods
Methyl 4-[7-methyl-3,9-dioxo-2-(1,3,4-thiadiazol-2-yl)-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate is synthesized through a multi-step process involving the reaction of various chemical compounds. The synthesis method involves the reaction of 7-methyl-3,9-dioxo-2-(1,3,4-thiadiazol-2-yl)-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrole with benzoic acid in the presence of methyl iodide and potassium carbonate. The resulting product is then purified through recrystallization to obtain Methyl 4-[7-methyl-3,9-dioxo-2-(1,3,4-thiadiazol-2-yl)-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate in its pure form.
Scientific Research Applications
Methyl 4-[7-methyl-3,9-dioxo-2-(1,3,4-thiadiazol-2-yl)-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been shown to have affinity for the sigma-1 receptor, which is involved in a variety of physiological processes, including pain perception, memory, and learning. Methyl 4-[7-methyl-3,9-dioxo-2-(1,3,4-thiadiazol-2-yl)-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate has also been shown to have potential as a neuroprotective agent, with studies suggesting that it may help to prevent neuronal damage caused by oxidative stress.
properties
Product Name |
Methyl 4-[7-methyl-3,9-dioxo-2-(1,3,4-thiadiazol-2-yl)-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate |
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Molecular Formula |
C22H15N3O5S |
Molecular Weight |
433.4 g/mol |
IUPAC Name |
methyl 4-[7-methyl-3,9-dioxo-2-(1,3,4-thiadiazol-2-yl)-1H-chromeno[2,3-c]pyrrol-1-yl]benzoate |
InChI |
InChI=1S/C22H15N3O5S/c1-11-3-8-15-14(9-11)18(26)16-17(12-4-6-13(7-5-12)21(28)29-2)25(20(27)19(16)30-15)22-24-23-10-31-22/h3-10,17H,1-2H3 |
InChI Key |
AVYWPVVRWVNCLL-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)C4=NN=CS4)C5=CC=C(C=C5)C(=O)OC |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)C4=NN=CS4)C5=CC=C(C=C5)C(=O)OC |
Origin of Product |
United States |
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